D-Leucyl-L-tyrosine
Overview
Description
D-Leucyl-L-tyrosine is a dipeptide composed of the amino acids leucine and tyrosine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound has a molecular formula of C15H22N2O4 and a molecular weight of 294.35 g/mol . It is known for its physiological or cell-signaling effects, although most dipeptides are short-lived intermediates on their way to specific amino acid degradation pathways .
Mechanism of Action
Target of Action
D-Leucyl-L-tyrosine is a dipeptide composed of the amino acids leucine and tyrosine . The primary targets of this compound are the mTOR complex 1 (mTORC1) and the L-type amino acid transporter 1 (LAT1) . mTORC1 is a key regulator of cell growth and proliferation, while LAT1 is responsible for the uptake of leucine and tyrosine into cells .
Mode of Action
The mode of action of this compound involves its interaction with these targets. Leucine is a potent stimulator of mTORC1, blocking the inhibitory effect of the protein sestrin 2 on the GATOR2 complex that activates mTORC1 . Tyrosine, on the other hand, is a precursor in the synthesis of neurotransmitters norepinephrine and dopamine, which are associated with antidepressant effects .
Biochemical Pathways
This compound affects several biochemical pathways. In the mTORC1 pathway, it stimulates protein synthesis, production of the protein-synthesis machinery in the form of ribosomes, lipid synthesis, and autophagy . In the tyrosine metabolism pathway, it serves as a starting point for the production of a variety of structurally diverse natural compounds .
Pharmacokinetics
The pharmacokinetics of this compound involve its uptake into cells via LAT1 and its subsequent metabolism. The acetylation of leucine switches its uptake from LAT1 to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This change in transport mechanism can influence the bioavailability of this compound.
Result of Action
The result of this compound’s action is the stimulation of cell growth and proliferation via the mTORC1 pathway . Additionally, it can influence mood and cognition through the production of neurotransmitters norepinephrine and dopamine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the cellular nutrient status, specifically the level of intracellular amino acids, can affect the activation of mTORC1 . Furthermore, the expression of transporters like LAT1, OAT1, OAT3, and MCT1 can vary depending on the cellular environment, which can impact the uptake and distribution of this compound .
Biochemical Analysis
Biochemical Properties
D-Leucyl-L-tyrosine interacts with several enzymes, proteins, and other biomolecules. It is recognized by the L-type amino acid transporter 1 (LAT1), which is responsible for leucine uptake in cells . The structural requirement for recognition by LAT1 includes having a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain .
Cellular Effects
This compound has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, the amino acid leucine, a component of this compound, is a potent stimulator of mTORC1, a protein complex that boosts cell growth and proliferation in response to nutrient availability .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. Leucine, a component of this compound, blocks the inhibitory effect of the protein sestrin 2 on the GATOR2 complex that activates mTORC1 . This regulation links the cellular nutrient status to the control of cell growth .
Metabolic Pathways
This compound is involved in the metabolic pathways of its constituent amino acids, leucine and tyrosine. Leucine is known to stimulate protein synthesis in the skeletal muscle via mTOR complex 1 (mTORC1) activation .
Transport and Distribution
This compound is transported within cells and tissues primarily through the L-type amino acid transporter 1 (LAT1) . The distribution of this compound within cells and tissues would be influenced by the distribution of LAT1.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Leucyl-L-tyrosine can be synthesized through peptide coupling reactions. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically starts with the protection of the amino group of leucine and the carboxyl group of tyrosine. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reaction, the protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can handle multiple reactions simultaneously. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The final product is obtained through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
D-Leucyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The carbonyl group in the peptide bond can be reduced to form secondary amines.
Substitution: The amino group of leucine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced peptides.
Substitution: Substituted amino acids and peptides.
Scientific Research Applications
D-Leucyl-L-tyrosine has various applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies on peptide bond formation.
Biology: Investigated for its role in protein digestion and catabolism.
Medicine: Explored for its potential therapeutic effects, including its role in muscle anabolic responses and as a precursor for neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-tyrosine: A dipeptide composed of the same amino acids but with different stereochemistry.
L-Tyrosine: An aromatic amino acid used in the synthesis of neurotransmitters and hormones.
L-Leucine: An essential amino acid involved in protein synthesis and muscle repair
Uniqueness
D-Leucyl-L-tyrosine is unique due to its specific stereochemistry, which can influence its interaction with enzymes and receptors. This stereochemistry can result in different biological activities and metabolic pathways compared to its L-isomers .
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSGPCFBGJHPCY-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315474 | |
Record name | D-Leucyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3303-29-5 | |
Record name | D-Leucyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3303-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Leucyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chirality of the dipeptide affect its interaction with Nickel(II)?
A: The research demonstrates that while both L-Leucyl-L-tyrosine and D-Leucyl-L-tyrosine bind to Nickel(II), the chirality of the dipeptide significantly affects the dissociation rate of the formed complex. Specifically, the dissociation rate constant (k-1) for the this compound-Nickel(II) complex is approximately three times slower than that of the L-Leucyl-L-tyrosine-Nickel(II) complex. [, ] This suggests that the spatial orientation of the this compound within the complex might hinder the departure of the Nickel(II) ion.
Q2: What experimental techniques were used to study the interaction between this compound and Nickel(II)?
A: The researchers primarily utilized the temperature-jump method to investigate the kinetics of the interaction. [, ] This technique rapidly perturbs the equilibrium of a reaction by quickly changing the temperature, allowing researchers to observe the rate at which the system returns to equilibrium. By analyzing these rates at different temperatures and concentrations, the rate constants for the association and dissociation of the Nickel(II)-dipeptide complexes were determined. This data provides valuable insights into the mechanism of the interaction and the influence of the dipeptide's chirality on complex stability.
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